Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a 3-iodophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butyl group to form tert-butyl piperazine-1-carboxylate.
Substitution Reaction: The protected piperazine undergoes a substitution reaction with 3-iodobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodophenyl group.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Methanol, dichloromethane
Major Products
Substitution Products: Various substituted piperazines
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-iodophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate is unique due to the position of the iodophenyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVMTCLEBCUNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427801 | |
Record name | tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-09-6 | |
Record name | tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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